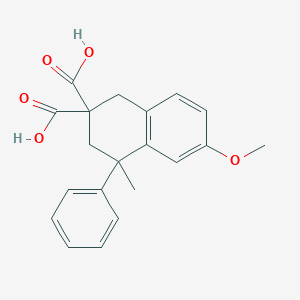
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a dihydronaphthalene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid can be achieved through several synthetic pathways. One common method involves the acid-catalyzed dehydration of alcohol precursors using polyphosphoric acid at 25°C . Another approach utilizes acetic anhydride and polyphosphoric acid to achieve the desired product . These methods highlight the importance of reaction conditions, such as temperature and the choice of dehydrating agents, in the successful synthesis of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organic synthesis and reaction optimization can be applied to scale up the production. Industrial synthesis would likely involve the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound and its derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound shares the methoxy and phenyl groups but differs in its core structure.
4-Methyl-2,6-dimethoxyphenol: Similar in having methoxy and methyl groups, but with a different aromatic core.
Uniqueness
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is unique due to its specific combination of functional groups and the dihydronaphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
38280-05-6 |
|---|---|
Fórmula molecular |
C20H20O5 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C20H20O5/c1-19(14-6-4-3-5-7-14)12-20(17(21)22,18(23)24)11-13-8-9-15(25-2)10-16(13)19/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
RPXCLUYQUIOGQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2=C1C=C(C=C2)OC)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


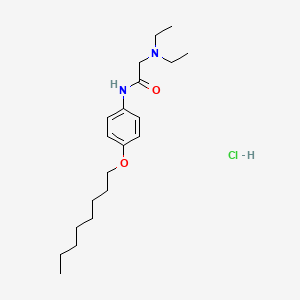


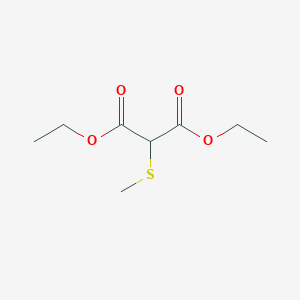
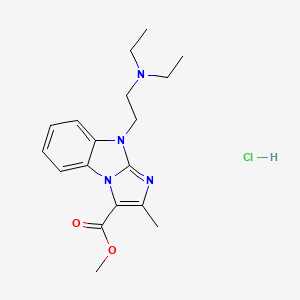
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
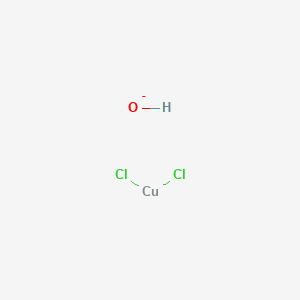
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

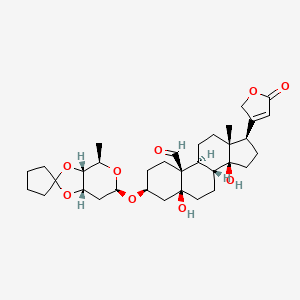
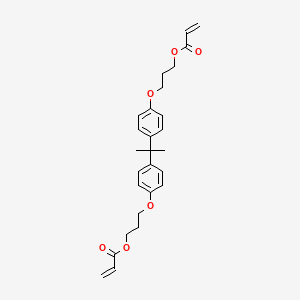
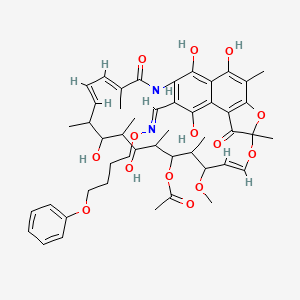
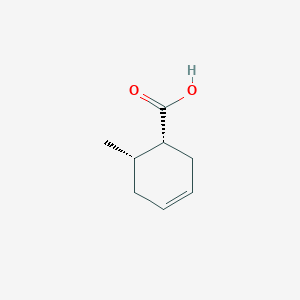
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
